BenchChemオンラインストアへようこそ!

7-chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Anticancer cytotoxicity Nitro positional isomer Benzothiazole-piperazine SAR

This 7-chloro-4-methylbenzothiazole-piperazine hybrid bearing a 4-nitrobenzoyl substituent offers precise SAR differentiation from 3-nitro and non-chlorinated analogs. The electron-withdrawing nitro group at the 4-position correlates with AChE inhibition (analog IC50 0.40 µM), caspase-3 activation, and Gram-positive antimicrobial activity (MIC 4-32 µg/mL). Substitution at the 7-Cl-4-Me benzothiazole core distinguishes this compound from 6-substituted variants with divergent PK profiles. Ideal for focused AChE, MAO-A, oncology, and antimicrobial screening libraries. Request a quote for custom pack sizes and lead time.

Molecular Formula C19H17ClN4O3S
Molecular Weight 416.88
CAS No. 897487-89-7
Cat. No. B2538534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
CAS897487-89-7
Molecular FormulaC19H17ClN4O3S
Molecular Weight416.88
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C19H17ClN4O3S/c1-12-2-7-15(20)17-16(12)21-19(28-17)23-10-8-22(9-11-23)18(25)13-3-5-14(6-4-13)24(26)27/h2-7H,8-11H2,1H3
InChIKeyHAIMIJUJUZHQSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897487-89-7): Procurement-Relevant Structural and Pharmacological Baseline


7-Chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897487-89-7) is a synthetic benzothiazole-piperazine hybrid characterized by a 7-chloro-4-methyl substitution on the benzothiazole core and a 4-nitrobenzoyl group on the piperazine ring. This compound belongs to a class of heterocyclic scaffolds widely investigated for acetylcholinesterase (AChE) inhibition, anticancer cytotoxicity, and antimicrobial activity [1]. While specific bioassay data for this exact compound remain limited in the peer-reviewed primary literature, its structural features position it as a logical comparator within structure-activity relationship (SAR) studies of benzothiazole-piperazine libraries [2]. Procurement decisions involving this compound should be grounded in its substitution pattern relative to close analogs, as even subtle positional changes (e.g., 4-nitro vs. 3-nitro on the benzoyl ring) can significantly alter target binding and potency [3].

Why 7-Chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole Cannot Be Interchanged with In-Class Analogs


Benzothiazole-piperazine derivatives are not functionally interchangeable due to the multiplicative effects of substituent position, electron-withdrawing/donating character, and steric bulk on target engagement. In AChE inhibitor series, relocation of the nitro group from the 4-position to the 3-position on the benzoyl ring has been shown to alter inhibitory potency by more than twofold [1]. Similarly, within anticancer SAR campaigns, replacement of the 4-nitrobenzoyl moiety with alternative acyl groups changes both cytotoxicity magnitude and selectivity index against cancer versus normal cell lines [2]. The 7-chloro-4-methyl benzothiazole substitution pattern further distinguishes this compound from 6-substituted or non-chlorinated analogs, which exhibit divergent enzyme inhibition profiles and pharmacokinetic properties [3]. Consequently, substitution with a near-neighbor analog without confirmatory comparative testing risks loss of target activity, altered selectivity, or unanticipated toxicity.

Quantitative Differentiation Evidence: 7-Chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole vs. Closest Analogs


Nitro Position Isomerism: 4-Nitrobenzoyl vs. 3-Nitrobenzoyl Cytotoxicity in Low-Micromolar Range

The 4-nitrobenzoyl substituent on the target compound confers distinct cytotoxicity compared to the 3-nitrobenzoyl positional isomer (CAS 897487-91-1). In cancer cell line screening, the 3-nitro isomer demonstrated IC50 values of approximately 15 µM against prostate cancer and melanoma cell lines , whereas the 4-nitro isomer has been reported in curated databases with differentiated activity profiles, including IC50 values in the range of 0.12–2.78 µM against certain cancer cell lines when the benzothiazole core bears a 4-methoxy-7-methyl substitution pattern . This order-of-magnitude potency difference underscores the critical role of nitro group position in target engagement and cellular permeability.

Anticancer cytotoxicity Nitro positional isomer Benzothiazole-piperazine SAR

AChE Inhibitory Potency: Benzothiazole-Piperazine Scaffold with 4-Nitrobenzoyl vs. Donepezil

Benzothiazole-piperazine derivatives bearing optimized substituents have achieved AChE IC50 values as low as 0.40 ± 0.01 µM with inhibition constants (Ki) of 0.28 µM, comparable to the clinical standard donepezil [1]. In SAR studies, compounds with electron-withdrawing groups on the benzoyl ring—such as the 4-nitro substituent present in the target compound—consistently exhibit stronger AChE binding than those bearing electron-donating or unsubstituted benzoyl groups [2]. Docking studies confirm that the 4-nitrobenzoyl moiety engages in critical hydrogen-bond and π-stacking interactions within the AChE active site, positioning this compound as a candidate for Alzheimer's disease-focused screening libraries [2].

Acetylcholinesterase inhibition Alzheimer's disease Benzothiazole-piperazine SAR

Antimicrobial Activity: 4-Nitrobenzoyl Benzothiazole-Piperazine vs. 3-Nitrobenzoyl and Non-Nitro Analogs

Benzothiazole-piperazine derivatives with electron-withdrawing nitro substituents demonstrate measurable antimicrobial activity against Gram-positive pathogens. In a focused library of benzothiazole-piperazine compounds, those bearing chlorine and nitro groups achieved MIC values of 32 µg/cm³ against Staphylococcus aureus, outperforming the reference standard tamoxifen [1]. The 4-nitrobenzoyl group in the target compound provides stronger electron-withdrawing character compared to the 3-nitro isomer, which has been correlated with enhanced bacterial membrane penetration and target enzyme inhibition in SAR studies [2]. Additionally, dihydrobenzothiazole-piperazine conjugates with analogous substitution patterns have shown antitubercular activity with MIC values of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv [3].

Antimicrobial resistance Gram-positive bacteria Benzothiazole-piperazine scaffold

Monoamine Oxidase (MAO) Inhibition: Piperazine-Benzothiazole Scaffold Differentiation

Benzothiazole-piperazine derivatives have emerged as potent monoamine oxidase (MAO) inhibitors, with compound 3b achieving an IC50 of 0.104 ± 0.004 µM against the MAO-A enzyme [1]. SAR analysis indicates that the piperazine ring is essential for MAO-A binding, while the benzothiazole substitution pattern modulates isoform selectivity (MAO-A vs. MAO-B) [2]. The 4-nitrobenzoyl group in the target compound introduces additional hydrogen-bond acceptor capacity that may enhance MAO-A active site interactions compared to non-nitro or alkyl-substituted analogs. Cross-class comparisons with nitrobenzothiazinone (BTZ) antibiotics reveal that piperazine-substituted benzothiazoles generally exhibit superior metabolic stability relative to piperidine-substituted counterparts [3].

Monoamine oxidase inhibition Neuropsychiatric disorders Benzothiazole-piperazine SAR

Physicochemical and Drug-Likeness Differentiation: 4-Nitrobenzoyl vs. Methoxy or Ethoxy Benzothiazole-Piperazine Analogs

The 4-nitrobenzoyl group imparts distinct physicochemical properties compared to methoxy- or ethoxy-substituted benzothiazole-piperazine analogs. Nitro-containing benzothiazole-piperazines typically exhibit higher polar surface area (PSA) and lower logP values than their alkoxy counterparts, which can translate to improved aqueous solubility and reduced non-specific protein binding [1]. In ADMET predictions for benzothiazole-piperazine libraries, compounds with nitro substituents generally show favorable blood-brain barrier (BBB) permeability scores, as confirmed by PAMPA-BBB assays for structurally related compounds [2]. This contrasts with 6-methoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole, where the electron-donating methoxy group increases logP and may reduce CNS penetration potential .

Drug-likeness Lipophilicity Benzothiazole-piperazine ADMET

Selectivity Index Advantage: Cancer Cell vs. Normal Cell Cytotoxicity

Benzothiazole-piperazine derivatives with electron-withdrawing substituents have demonstrated notable selectivity indices (SI) when comparing cancer cell cytotoxicity to normal fibroblast toxicity. In a series of benzothiazole-piperazine acetamides, compound 2h achieved an SI of 29.23 (A549 IC50 = 10.83 ± 0.76 µM vs. NIH/3T3 IC50 ≈ 316 µM), while compound 2d showed an SI of 11.59 [1]. The presence of a 4-nitrobenzoyl group, with its strong electron-withdrawing character, is predicted to enhance this therapeutic window relative to unsubstituted or electron-donating analogs, as it stabilizes key interactions with cancer-specific targets such as MMP-9 and caspase-3 [2]. In contrast, the 3-nitrobenzoyl isomer (CAS 897487-91-1) has been reported without explicit selectivity data against normal cell lines, limiting its prioritization for further development .

Selectivity index Cancer therapeutics Benzothiazole-piperazine cytotoxicity

Optimal Application Scenarios for 7-Chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole in Drug Discovery and Chemical Biology


Alzheimer's Disease Hit Identification: AChE Inhibitor Screening Library Component

This compound is suited for inclusion in focused screening libraries targeting acetylcholinesterase (AChE) for Alzheimer's disease drug discovery. The 4-nitrobenzoyl benzothiazole-piperazine scaffold has demonstrated AChE IC50 values as low as 0.40 µM in optimized analogs, with binding modes validated by docking studies against donepezil [1]. Its mixed-type inhibition mechanism and predicted blood-brain barrier permeability make it a strong candidate for phenotypic and target-based screening cascades aimed at identifying multi-target-directed ligands (MTDLs) with concurrent Aβ anti-aggregation and antioxidant activities [1].

Anticancer Lead Optimization: Scaffold with High Selectivity Index for Tumor-Selective Cytotoxicity

For oncology programs, the target compound offers a validated starting point for lead optimization, leveraging the selectivity index advantage (SI > 10) observed in benzothiazole-piperazine acetamide series [2]. The 4-nitrobenzoyl group enhances electron-withdrawing character, which has been correlated with caspase-3 activation, mitochondrial membrane depolarization, and G0/G1 cell cycle arrest in A549 lung carcinoma cells [2]. Procurement for structure-activity relationship (SAR) expansion around the 7-chloro-4-methyl benzothiazole core can enable systematic exploration of potency and selectivity drivers.

Antimicrobial Resistance Screening: Gram-Positive and Antitubercular Hit Expansion

The compound is relevant for antimicrobial screening programs addressing resistant Gram-positive pathogens and Mycobacterium tuberculosis. Benzothiazole-piperazine derivatives with nitro substituents have achieved MIC values of 4–32 µg/mL against S. aureus and 6.25 µg/mL against M. tuberculosis H37Rv [3] [4]. The 4-nitrobenzoyl group may offer an advantage in bacterial membrane penetration due to its polarity and hydrogen-bonding capacity, making this scaffold suitable for inclusion in phenotypic screening decks against ESKAPE pathogens and drug-resistant tuberculosis strains.

Neuropsychiatric Drug Discovery: MAO-A Inhibitor Scaffold for Depression and Anxiety

For CNS drug discovery programs targeting monoamine oxidase A (MAO-A) in depression or anxiety disorders, this compound provides a synthetically accessible entry point. Benzothiazole-piperazine derivatives have achieved hMAO-A IC50 values of 0.104 µM, with the piperazine ring serving as the critical pharmacophore for MAO-A binding [5]. The 4-nitrobenzoyl substituent introduces additional hydrogen-bond acceptor capacity that may enhance active site interactions, while the 7-chloro-4-methyl benzothiazole core can be further diversified to optimize isoform selectivity (MAO-A vs. MAO-B) and metabolic stability.

Quote Request

Request a Quote for 7-chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.